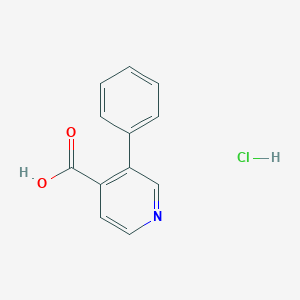
3-Phenylpyridine-4-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyridine-4-carboxylic acid;hydrochloride, also known as PPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPC is a heterocyclic aromatic compound that contains a pyridine ring and a phenyl group. It is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Synthesis of Derivative Compounds and Organic Frameworks :
- Prostakov et al. (1986) used derivatives of 3-Phenylpyridine-4-carboxylic acid in the synthesis of α-phenylisocinchomeronic acid and 4-azafluorenone 3-carboxylic acid, highlighting its utility in creating complex organic compounds (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).
- Lv et al. (2015) demonstrated the use of a carboxylic acid ligand related to 3-Phenylpyridine-4-carboxylic acid in constructing novel metal-organic framework materials, emphasizing its role in developing advanced materials (Lv, Shi, Shen, Chen, & Zhao, 2015).
Catalysis and Chemical Reactions :
- Yoshida et al. (1981) found that crosslinked poly(4-vinylpyridine) hydrochloride, which is structurally related to 3-Phenylpyridine-4-carboxylic acid, was effective in catalyzing the acetalization of carbonyl compounds and esterification of carboxylic acids, showcasing its potential as a catalyst in chemical reactions (Yoshida, Hashimoto, & Kawabata, 1981).
Photophysical Properties and Redox Behavior :
- Neve et al. (1999) utilized a compound structurally similar to 3-Phenylpyridine-4-carboxylic acid in the synthesis of cyclometalated complexes of Iridium(III), contributing to the study of photophysical properties and redox behavior of such compounds (Neve, Crispini, Campagna, & Serroni, 1999).
Photoluminescence in Molecular Materials :
- The work by Lv et al. (2015) also sheds light on the photoluminescence properties of metal-organic frameworks constructed using carboxylic acid ligands related to 3-Phenylpyridine-4-carboxylic acid, indicating its potential in the field of luminescent materials (Lv et al., 2015).
Complex Molecular Structure Formation :
- In the study by Thuéry (2013), uranyl complexes with polycarboxylic acids were synthesized using compounds related to 3-Phenylpyridine-4-carboxylic acid, demonstrating its utility in forming complex molecular structures (Thuéry, 2013).
Safety And Hazards
properties
IUPAC Name |
3-phenylpyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)10-6-7-13-8-11(10)9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRHEXASBMTERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyridine-4-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

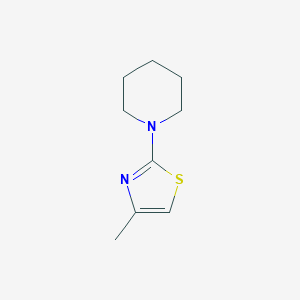
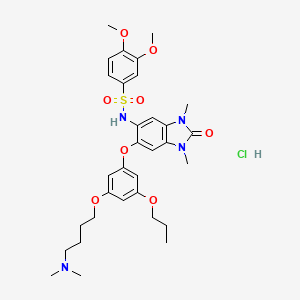
![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)
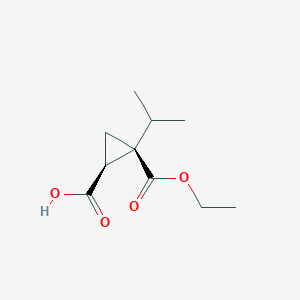
![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)
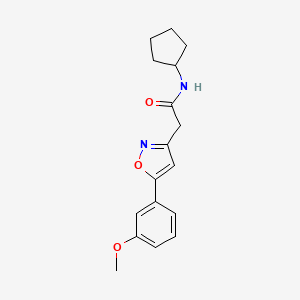
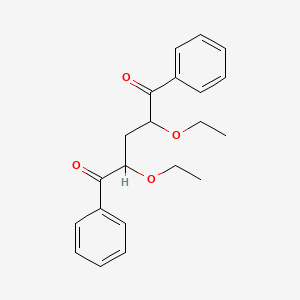
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)
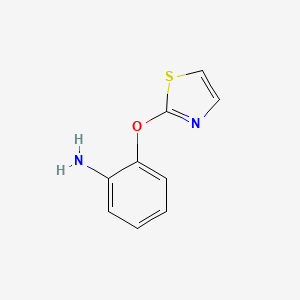
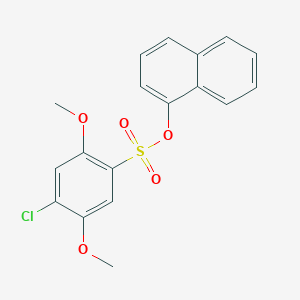
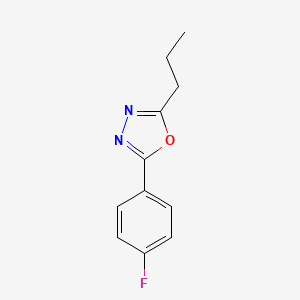
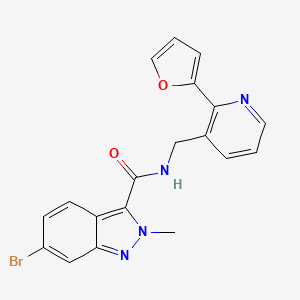
![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)